1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone
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Overview
Description
1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone is an organic compound that features a bromophenyl group and a chloro-methylanilino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone typically involves the following steps:
Formation of the Bromophenyl Intermediate:
Formation of the Chloro-methylanilino Intermediate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substitution reactions can yield various substituted derivatives.
- Oxidation of the ketone group can produce carboxylic acids.
- Reduction of the ketone group can yield alcohols.
Scientific Research Applications
1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-(4-methylanilino)-1-propanone
- 1-(4-Chlorophenyl)-3-(3-chloro-4-methylanilino)-1-propanone
- 1-(4-Bromophenyl)-3-(3-chloroanilino)-1-propanone
Uniqueness: 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone is unique due to the specific combination of bromine, chlorine, and methyl groups on its aromatic rings, which can influence its reactivity and interactions in chemical and biological systems. This unique structure may confer distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloro-4-methylanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWPCCTYCDVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-04-6 |
Source
|
Record name | 1-(4-BROMOPHENYL)-3-(3-CHLORO-4-METHYLANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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